molecular formula C10H6N2S B1473545 5-(Thiophen-3-yl)nicotinonitrile CAS No. 1346687-14-6

5-(Thiophen-3-yl)nicotinonitrile

Cat. No.: B1473545
CAS No.: 1346687-14-6
M. Wt: 186.24 g/mol
InChI Key: IQCARORNUUZCOV-UHFFFAOYSA-N
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Description

5-(Thiophen-3-yl)nicotinonitrile is a chemical compound with the formula C10H6N2S . It is used in scientific research and has potential applications in catalysis, drug discovery, and material science.


Synthesis Analysis

The synthesis of nicotinonitrile derivatives, including this compound, has been described in the literature . The nicotinonitrile derivatives were prepared from the corresponding 3-cyano-(2H)-pyridones in excellent yields . The ring cyclization of the nicotinonitrile derivatives in the presence of sodium methoxide provided the furo[2,3-b]pyridines .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . Theoretical analysis of the chemical descriptors and biological activity of a series of 5-thiophen-2-yl pyrazole derivatives as potent and selective cannabinoid-1 (CB1) receptor antagonists has been performed .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be obtained using techniques such as NMR, HPLC, LC-MS, and UPLC . The compound has a molecular weight of 186.23 .

Scientific Research Applications

Synthesis and Derivative Formation

5-(Thiophen-3-yl)nicotinonitrile and related compounds are used in various synthetic pathways. For instance, substituted 4-(thiophen-2-yl)nicotinonitriles have been synthesized via condensation and cyclization processes, showing potential for further transformation into other useful compounds like 1H-pyrazolo[3,4-b]pyridines (Hakobyan et al., 2020). Additionally, nicotinonitrile derivatives, including those with thiophene substituents, have been prepared for the synthesis of furo[2,3-b]pyridine heterocycles, which are relevant in medicinal chemistry (Ibrahim et al., 2018).

Antimicrobial and Cytotoxic Activities

Several studies have focused on the antimicrobial and cytotoxic properties of nicotinonitrile derivatives. For example, compounds synthesized from nicotinonitriles have shown broad-spectrum antibacterial efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity (Youssef, Al-Omair, & Ismail, 2011). Another study reported on benzimidazole derivatives bearing cyanopyridine and 4-thiazolidinone motifs, demonstrating significant antibacterial and antifungal potency (Desai et al., 2014).

Material Science and Optoelectronic Applications

Thiophene and its derivatives, including nicotinonitrile variants, have been utilized in material science and optoelectronics. These compounds have applications in thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells. For instance, a study on donor-acceptor substituted thiophene dyes showed potential for use in photonic or optoelectronic devices (Anandan et al., 2018).

Corrosion Inhibition

Nicotinonitrile derivatives have also been explored for their anticorrosion properties. A study on 4-methyl-2-(pyridin-3-yl)thiazole-5-carbohydrazide, a nicotinonitrile derivative, demonstrated its effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid environments (Salman et al., 2019).

Analytical Chemistry and Crystallography

In analytical chemistry and crystallography, thiophene derivatives are significant for understanding molecular structures and interactions. For example, the crystal structure of a nicotinonitrile derivative was elucidated to study its molecular arrangement and potential interactions (Nagaraju et al., 2018).

Biochemical Analysis

Biochemical Properties

5-(Thiophen-3-yl)nicotinonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind with high affinity to multiple receptors, influencing their activity. For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of this compound to its target molecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, such as kinases, which play a pivotal role in cell signaling. By binding to the active site of these enzymes, this compound can prevent substrate binding and subsequent enzyme activation. This inhibition can lead to alterations in downstream signaling events and changes in gene expression patterns . Additionally, this compound can interact with DNA, influencing transcriptional activity and gene regulation.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound can undergo chemical degradation, leading to the formation of metabolites with different biological activities. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods, but its stability can be compromised under extreme pH or temperature conditions . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its effects over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose beyond which the adverse effects of this compound become pronounced . Therefore, careful dosage optimization is essential to maximize its therapeutic potential while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. Some of these metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion . The interaction of this compound with these metabolic pathways can influence metabolic flux and alter the levels of key metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its lipophilicity, which affects its ability to cross biological membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . For instance, the presence of a nuclear localization signal can direct this compound to the nucleus, where it can interact with DNA and influence gene expression. Similarly, modifications such as phosphorylation can affect its localization to other organelles, impacting its biological activity.

Properties

IUPAC Name

5-thiophen-3-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2S/c11-4-8-3-10(6-12-5-8)9-1-2-13-7-9/h1-3,5-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCARORNUUZCOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CN=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10738403
Record name 5-(Thiophen-3-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346687-14-6
Record name 3-Pyridinecarbonitrile, 5-(3-thienyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346687-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Thiophen-3-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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